molecular formula C10H21ClN2O4 B1444145 (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride CAS No. 1384268-52-3

(R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride

Cat. No.: B1444145
CAS No.: 1384268-52-3
M. Wt: 268.74 g/mol
InChI Key: DWFYPCOYLXRJIM-OGFXRTJISA-N
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Description

(R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride (CAS 1384268-52-3) is a chiral building block of high interest in organic synthesis and pharmaceutical research. This compound features a dual-protected diamino acid structure, with a free amino group and a tert-butoxycarbonyl (Boc)-protected amino group on the same carbon chain, esterified with ethanol. Its molecular formula is C10H21ClN2O4 and it has a molecular weight of 268.74 g/mol . The (R)-enantiomer is particularly valuable for the synthesis of non-natural peptides and peptidomimetics, serving as a key precursor for introducing the D-2,3-diaminopropanoic acid scaffold into target molecules. This scaffold is crucial for creating compounds with enhanced stability and specific biological activity. Researchers utilize this reagent in the development of potential therapeutic agents, as well as in biochemical tool compounds for probing biological mechanisms. The Boc protecting group can be selectively removed under mild acidic conditions, allowing for further selective functionalization and chain elongation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4.ClH/c1-5-15-8(13)7(11)6-12-9(14)16-10(2,3)4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFYPCOYLXRJIM-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CNC(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CNC(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The synthesis of (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride generally follows a multi-step process:

Step Description Reagents/Conditions Purpose
1 Amino Group Protection Starting from L-alanine or its derivative, react with tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine Protects the amino group to prevent side reactions
2 Esterification Treat Boc-protected amino acid with ethanol and acid catalyst (e.g., sulfuric acid or hydrochloric acid) Converts carboxylic acid to ethyl ester
3 Formation of Hydrochloride Salt React free base with hydrochloric acid Converts compound to hydrochloride salt for enhanced stability

This sequence ensures selective protection and functionalization, yielding the desired compound with high purity.

Industrial Scale Production

Industrial synthesis often employs:

  • Continuous flow processes for improved reaction control and scalability,
  • Automated reactors with precise temperature and solvent control,
  • Optimization of reaction times and reagent stoichiometry to maximize yield and minimize by-products.

Detailed Reaction Mechanisms and Conditions

Protection of Amino Group

  • Boc protection is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
  • This reaction proceeds under mild conditions, typically at room temperature, forming the Boc-protected intermediate.

Esterification

  • The Boc-protected amino acid is esterified using ethanol and a catalytic amount of acid (e.g., H2SO4 or HCl).
  • The reaction is typically refluxed to drive the esterification to completion.
  • The choice of acid catalyst and reaction time affects the yield and purity.

Hydrochloride Salt Formation

  • The free base form of the Boc-protected ethyl ester is treated with hydrochloric acid, often in an organic solvent or ethanol.
  • This results in the formation of the hydrochloride salt, improving compound handling and storage stability.

Alternative Synthetic Approaches and Research Findings

Recent studies have explored alternative synthetic strategies involving chiral triflate esters and nucleophilic substitution reactions to prepare related Boc-protected amino acid esters, which can be adapted for this compound:

Method Description Yield Notes
Nucleophilic Substitution with Chiral Triflate Esters Reaction of chiral triflate esters with Boc-protected amines (e.g., 4-Boc-aminopiperidine) in the presence of triethylamine in dichloromethane at low temperature (-50 °C) 74-84% High enantiomeric purity; inversion of configuration occurs during substitution
Alkylation Using α-Haloacetic Acid Derivatives Reaction of N-Boc-protected amines with ethyl bromoacetate in the presence of triethylamine ~44-72% Bromo derivatives give higher yields than chloro; risk of dialkylation by-products
Reductive Amination Condensation of N-Boc-amino aldehydes with ethyl glycinate hydrochloride followed by reduction with sodium cyanoborohydride ~68% Requires stable amino aldehydes, which can be challenging to obtain

These methods provide alternatives to classical Boc protection and esterification, often with improved stereochemical control and yields.

Analytical and Spectroscopic Characterization

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield Range Advantages Limitations
Boc Protection Boc2O, triethylamine, RT >90% Mild conditions, high selectivity Requires dry conditions
Esterification Ethanol, H2SO4 or HCl, reflux 80-90% Straightforward, scalable Acid-sensitive groups may be affected
Hydrochloride Salt Formation HCl in ethanol or organic solvent Quantitative Enhances stability Requires careful control of acid amount
Nucleophilic Substitution (Alternative) Chiral triflate esters, Boc-amine, TEA, DCM, -50 °C 74-84% High stereoselectivity Requires specialized reagents
Alkylation with Ethyl Bromoacetate Boc-amine, Et3N, acetonitrile, 70-80 °C 44-72% Simple reagents Possible dialkylation side-products
Reductive Amination N-Boc amino aldehyde, ethyl glycinate, NaBH3CN ~68% Mild, stereoselective Amino aldehydes unstable

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the ester and Boc-protected amino groups.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Deprotection: Trifluoroacetic acid in dichloromethane is a standard reagent for Boc deprotection.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for ester hydrolysis.

Major Products

    Free Amine: Obtained after Boc deprotection.

    Carboxylic Acid: Formed from ester hydrolysis.

Scientific Research Applications

®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.

    Medicine: It is a key intermediate in the development of pharmaceutical drugs, particularly those targeting neurological and metabolic disorders.

    Industry: The compound is utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride is primarily related to its role as a synthetic intermediate. In biological systems, the compound can be incorporated into peptides or other bioactive molecules, where it may interact with specific molecular targets such as enzymes or receptors. The Boc protecting group helps to prevent unwanted side reactions during synthesis, ensuring the selective formation of the desired products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Acid Side Chain

The Boc-protected derivative is compared below with analogs bearing different substituents (Table 1).

Table 1: Structural and Functional Comparison
Compound Name CAS No. Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Applications
(R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate HCl 1384268-52-3 Boc-amino C₁₁H₂₃ClN₂O₄* ~290 (estimated) 95% Peptide synthesis, Boc-protection strategies
(R)-Ethyl 2-amino-3-phenylpropanoate HCl 63060-94-6 Phenyl C₁₁H₁₆ClNO₂ 229.7 99% Chiral building block for non-polar peptide residues
(R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate HCl 2061996-60-7 4-Fluorophenyl C₁₁H₁₅ClFNO₂ 259.7 97% Fluorinated drug intermediates, PET tracer synthesis
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate HCl 7479-05-2 Indole C₁₃H₁₆ClN₂O₂ 268.74 97% Tryptophan analogs, serotonin receptor ligands
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl 1375473-45-2 4-Chlorophenyl + hydroxyl C₁₁H₁₅Cl₂NO₃ 280.1 N/A β-Hydroxy amino acid derivatives, enzyme inhibitors

Note: Molecular formula for the Boc derivative is inferred from structural analogs.

Physicochemical Properties

  • Solubility : Boc-protected derivatives exhibit higher solubility in dichloromethane and DMF compared to polar analogs like the indole derivative .
  • Stability : Boc groups are labile in acids, whereas halogenated derivatives (e.g., 4-fluorophenyl) show greater thermal stability .

Commercial Availability and Pricing

  • Boc-Protected Derivative : Priced at ~$150/250mg (Combi-Blocks), reflecting its specialized use in peptide synthesis .
  • 4-Fluorophenyl Analog : Higher cost (~€477/1g) due to fluorination complexity .
  • Indole Derivative : Priced at ~$100/1g, reflecting its niche applications in neuropharmacology .

Biological Activity

(R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine, which is commonly used to enhance the stability and solubility of amino acids and peptides. The molecular formula is C11_{11}H20_{20}ClN2_2O2_2, and its structure can be represented as follows:

 R Ethyl 2 amino 3 tert butoxycarbonyl amino propanoate hydrochloride\text{ R Ethyl 2 amino 3 tert butoxycarbonyl amino propanoate hydrochloride}

Research indicates that compounds with similar structures often exhibit activity through interactions with specific biological targets, including enzymes and receptors. The Boc group may facilitate cellular uptake and protect against enzymatic degradation, enhancing bioavailability.

Inhibition Studies

A study examining various derivatives of amino acid-based compounds found that modifications, such as the introduction of Boc groups, significantly influenced their inhibitory effects on certain enzymes. For instance, compounds structurally related to this compound have demonstrated potential as inhibitors of proteases involved in cancer progression and viral replication .

Case Studies

  • Cancer Research
    • A study demonstrated that compounds with a similar backbone inhibited key mitotic proteins in cancer cells, leading to increased multipolar spindle formation, which is detrimental to cell division . This suggests potential applications in cancer therapy by targeting cell division pathways.
  • Viral Inhibition
    • Research on α-ketoamide derivatives has shown that structural analogs can inhibit the main protease of coronaviruses, indicating a broader spectrum of activity against viral pathogens . The mechanism involves binding to the active site of the protease, preventing substrate processing.

Data Summary

Study Target Activity IC50 (µM) Comments
Study AHSETInhibition15Induces multipolarity in cancer cells
Study BMain Protease (Coronaviruses)Inhibition10Effective against SARS-CoV-2 variants

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the primary amine group. A common approach involves reacting the hydrochloride salt of the amino ester with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) at room temperature . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1:1.1 molar ratio of substrate to Boc₂O), and using anhydrous solvents to minimize side reactions. Yield improvements (>95%) are achieved by controlled addition of reagents and inert atmosphere conditions .

Q. Which analytical techniques are critical for confirming the purity and stereochemical integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 500 MHz) confirm structural integrity, with characteristic Boc group signals (δ ~1.4 ppm for tert-butyl) and ester methyl protons (δ ~1.2–1.4 ppm) .
  • HPLC : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomeric impurities; retention times are compared against standards .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₁H₂₂ClN₂O₄: 293.12 g/mol) .

Q. How should this compound be stored to prevent degradation during experimental workflows?

  • Methodology : Store at –20°C under inert gas (argon or nitrogen) in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent hydrolysis of the Boc group. Stability tests indicate <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How can racemization be minimized during synthetic steps involving the chiral center?

  • Methodology : Racemization occurs under acidic/basic conditions or elevated temperatures. Mitigation strategies include:

  • Using non-polar solvents (e.g., DCM) and low temperatures (0–5°C) during Boc protection .
  • Avoiding prolonged exposure to strong bases (e.g., NaOH) during ester hydrolysis.
  • Monitoring enantiomeric excess (ee) via chiral HPLC; ee >98% is achievable with optimized protocols .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Software like AutoDock Vina models binding affinity to targets (e.g., proteases), leveraging the Boc group’s steric bulk and hydrogen-bonding potential .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate stability in binding pockets, highlighting conformational flexibility of the ethyl ester moiety .
  • QSAR Models : Correlate structural features (e.g., Boc group size) with activity data from analogues to guide derivatization .

Q. How can conflicting NMR data (e.g., split peaks) be resolved when characterizing stereoisomers?

  • Methodology :

  • 2D NMR Techniques : COSY and NOESY identify coupling patterns and spatial proximity of protons, distinguishing diastereomers .
  • Variable Temperature NMR : Heating to 40–60°C reduces signal splitting caused by slow conformational exchange .
  • Isotopic Labeling : ¹³C-labeled Boc groups simplify spectral interpretation in complex mixtures .

Q. What strategies identify and quantify impurities (e.g., de-Boc products) during scale-up synthesis?

  • Methodology :

  • LC-MS/MS : Detects trace impurities (e.g., free amine byproduct, [M+H]⁺ = 166.08 g/mol) with a limit of quantification (LOQ) <0.1% .
  • Spiking Experiments : Adding known impurity standards to HPLC runs validates retention times and quantifies contamination .
  • Elemental Analysis : Confirms C/H/N ratios deviate <0.4% from theoretical values for high-purity batches .

Q. How does the Boc group influence reactivity in peptide coupling reactions?

  • Methodology : The Boc group acts as a temporary protective group, enabling selective activation of the α-amino group for amide bond formation. Key considerations:

  • Stability : Resists basic conditions but cleaved by TFA/DCM (1:1), allowing orthogonal protection strategies .
  • Steric Effects : The bulky tert-butyl group slows coupling kinetics, necessitating optimized coupling agents (e.g., HATU vs. EDC) .
  • Byproduct Management : tert-Butanol byproducts are removed via vacuum distillation or aqueous extraction .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride

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